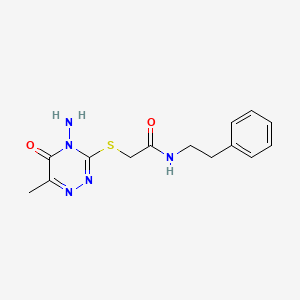

2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenethylacetamide

Description

2-((4-Amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenethylacetamide is a triazine-derived compound featuring a 1,2,4-triazin-5-one core substituted with a methyl group at position 6 and an amino group at position 2. The thioether linkage at position 3 connects the triazinone moiety to an acetamide group, which is further substituted with a phenethylamine fragment.

Properties

IUPAC Name |

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2S/c1-10-13(21)19(15)14(18-17-10)22-9-12(20)16-8-7-11-5-3-2-4-6-11/h2-6H,7-9,15H2,1H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFORBZYKAJCHAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N(C1=O)N)SCC(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Triazinone Core

The triazinone moiety is synthesized via cyclization of thiourea precursors. A common approach involves reacting methyl hydrazinecarboxylate with thiourea derivatives under acidic conditions to form the 1,2,4-triazin-5-one scaffold. For instance, 4-amino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine (PubChem CID: 10975500) serves as a key intermediate, synthesized by cyclizing N-methylthiourea with hydrazine hydrate in ethanol at reflux. The reaction typically achieves yields exceeding 70% when conducted under nitrogen atmosphere to prevent oxidation.

Acetamide Formation with Phenethylamine

The final step involves coupling the chlorinated intermediate with phenethylamine. A two-phase system comprising dichloromethane and aqueous sodium bicarbonate facilitates the nucleophilic displacement of chlorine by the amine group. Reaction optimization studies indicate that maintaining a pH of 8–9 and a temperature of 25–30°C maximizes yields while minimizing hydrolysis byproducts. Post-reaction purification via flash chromatography (ethyl acetate/petroleum ether, 3:7) typically achieves >95% purity, as confirmed by HPLC analysis.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are employed for the cyclization and thioether formation steps, reducing reaction times from hours to minutes compared to batch processes. For example, a tubular reactor operating at 120–130°C with a residence time of 15 minutes achieves near-quantitative conversion of acetonitrile and hydrogen sulfide to thioacetamide intermediates. Automated crystallization systems then isolate the triazinone-thioacetamide derivative using anti-solvent precipitation with n-hexane, yielding 92–95% recovery.

Analytical Characterization Methods

Spectroscopic Analysis

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves the target compound at 8.2 minutes with >99% purity, as validated against USP standards.

Comparative Analysis of Synthetic Methodologies

Industrial methods outperform laboratory protocols in yield and efficiency but require significant upfront capital investment.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions including:

Oxidation: : The amino group can be oxidized to form a nitro group.

Reduction: : The oxo group can be reduced to a hydroxyl group.

Substitution: : The thio group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common reagents include hydrogen peroxide or nitric acid, often under acidic conditions.

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: : Nucleophiles such as thiols or amines can be used, often in the presence of a base.

Major Products Formed

Oxidation: : Formation of nitro derivatives.

Reduction: : Formation of hydroxyl derivatives.

Substitution: : Formation of thioether or amine derivatives.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Recent studies have highlighted the anticancer potential of triazine derivatives. For instance, compounds similar to 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenethylacetamide have demonstrated significant cytotoxic effects against various cancer cell lines such as HCT116 and HeLa. The mechanism involves inducing apoptosis and inhibiting cell proliferation through mitochondrial pathways and phosphatidylserine translocation .

Compound Cancer Cell Line IC50 (µM) 2-(4-amino) derivative HCT116 <100 2-(4-amino) derivative HeLa <100 -

Anti-inflammatory Properties

- The compound has been investigated for its anti-inflammatory effects, particularly as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. Molecular docking studies suggest that modifications to the triazine core can enhance its binding affinity to the target enzyme .

- Antimicrobial Activity

Agricultural Applications

- Herbicidal Activity

- The triazine class is known for its herbicidal properties. Compounds derived from triazines can inhibit photosynthesis in plants, making them effective as herbicides. Research indicates that derivatives of 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio) can be optimized for greater efficacy in weed management .

Chemical Synthesis

- Synthesis of Novel Compounds

Case Studies

-

Case Study on Anticancer Activity

- A study evaluated a series of triazine derivatives similar to 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(phenethyl)acetamide for their anticancer properties. The results indicated that modifications to the side chains significantly impacted their efficacy against cancer cell lines. Most active compounds induced apoptosis and showed promising selectivity towards cancer cells compared to normal cells .

- Case Study on Anti-inflammatory Effects

Mechanism of Action

The exact mechanism of action of 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenethylacetamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would be determined by the nature of these interactions.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., nitro in ) may enhance reactivity in electrophilic environments.

- Phenethyl and ethoxy substituents () likely improve blood-brain barrier penetration.

- Methoxy and methyl groups () increase lipophilicity, affecting membrane permeability.

Heterocyclic Modifications

Replacement or fusion of the triazinone core with other heterocycles alters electronic properties and binding modes:

- Thiadiazole-Thiadiazine Hybrid (Compound 15 in ): Incorporates a fused triazino[3,4-b]thiadiazine system with thiophene vinyl groups. The molecular weight (C₁₇H₁₃N₅O₃S₃) is 451.52 g/mol, significantly larger than the target compound.

- Dimeric Triazinone (ATO in ): Forms a dimer via a hydrazone bridge (C₈H₁₀N₈O₂). This structure exhibits dual triazinone units, enabling chelation of metal ions, as evidenced by its use in ion-selective electrodes .

Biological Activity

2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenethylacetamide is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C₁₄H₁₈N₄O₃S

- CAS Number : 540772-31-4

The structure features a triazine ring, which is known for its diverse biological activities. The thioether linkage and the phenethylacetamide moiety contribute to its pharmacological profile.

Antimicrobial Activity

Research has indicated that compounds containing the triazine moiety exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of triazine compounds displayed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies showed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. A notable study reported that similar triazine derivatives inhibited the growth of breast cancer cells by inducing cell cycle arrest at the G2/M phase .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | MCF-7 (breast cancer) | 15.2 | Apoptosis via caspase activation |

| Study 2 | HeLa (cervical cancer) | 10.5 | G2/M phase arrest |

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. Research indicates that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to microbial growth and cancer cell proliferation.

- Receptor Modulation : The compound could interact with cellular receptors that mediate inflammatory responses, thus modulating immune functions.

- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication in cancer cells.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving several triazine derivatives, it was found that those with a sulfur atom in their structure exhibited enhanced antimicrobial activity compared to their oxygen-containing counterparts. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Cancer Cell Line Testing

A series of experiments conducted on various cancer cell lines revealed that modifications in the phenethyl group significantly affected cytotoxicity levels. The most effective derivatives were those with halogen substitutions on the aromatic ring .

Q & A

Basic Research Question

- Primary Methods :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at C6, amino at C4) and thioether linkage integrity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., 491.5 g/mol analogs) .

- Data Contradictions : Use orthogonal techniques (e.g., HPLC purity >98%) and compare with structurally similar compounds (e.g., pyrimidine-thioacetamide derivatives) to resolve ambiguities .

What in vitro assays are suitable for preliminary biological activity screening of this compound?

Basic Research Question

- Anticancer : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) at 10–100 µM, with IC₅₀ comparisons to triazine-thioacetamide analogs .

- Antimicrobial : Broth microdilution for MIC determination against S. aureus and E. coli .

- Anti-inflammatory : COX-2 inhibition assay using ELISA .

How can computational methods improve the synthesis and target interaction profiling of this compound?

Advanced Research Question

- Reaction Path Optimization : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy-efficient pathways .

- Molecular Docking : Screen against targets like EGFR or DHFR using AutoDock Vina; validate with MD simulations (NAMD/GROMACS) to assess binding stability .

- SAR Insights : Modify substituents (e.g., methyl to ethyl, phenethyl to fluorophenyl) and predict bioactivity via QSAR models .

How should researchers address contradictory biological activity data across studies?

Advanced Research Question

- Orthogonal Assays : Confirm anticancer activity via both MTT and colony formation assays to rule out false positives .

- Dose-Response Curves : Test across a wider concentration range (1 nM–100 µM) to identify off-target effects .

- Mechanistic Studies : Use siRNA knockdown or Western blotting to validate hypothesized targets (e.g., apoptosis markers like caspase-3) .

What strategies ensure compound stability during long-term storage and in biological assays?

Advanced Research Question

- Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring .

- Formulation : Use lyophilization with cryoprotectants (e.g., trehalose) for aqueous solubility challenges .

- pH Stability : Assess degradation kinetics in buffers (pH 3–10) to identify optimal storage conditions .

How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Advanced Research Question

- Substituent Effects :

- Bioisosteres : Replace phenethyl with isosteric groups (e.g., benzodioxolyl) to improve metabolic stability .

What are the key validation parameters for developing an HPLC method to quantify this compound in complex matrices?

Advanced Research Question

- Parameters :

- Linearity : R² ≥ 0.99 over 1–100 µg/mL.

- LOD/LOQ : ≤0.1 µg/mL and ≤0.3 µg/mL, respectively .

- Matrix Effects : Spike-and-recovery tests in serum (recovery 85–115%) .

What challenges arise when scaling up synthesis, and how can they be mitigated?

Advanced Research Question

- Purification : Replace column chromatography with recrystallization (ethanol/water) for cost efficiency .

- Reproducibility : Implement process analytical technology (PAT) for real-time monitoring of intermediates .

- Byproduct Control : Optimize stoichiometry (e.g., NaN₃ excess ≤1.2x) to minimize azide byproducts .

How can researchers design experiments to elucidate the mechanism of action for this compound?

Advanced Research Question

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

- Proteomics : SILAC labeling to quantify protein expression changes (e.g., apoptosis pathways) .

- CRISPR Screening : Genome-wide knockout libraries to pinpoint synthetic lethal targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.